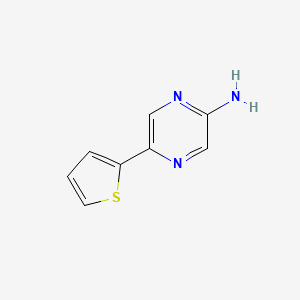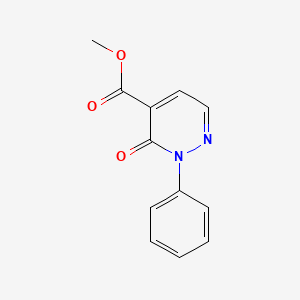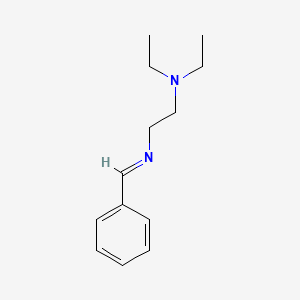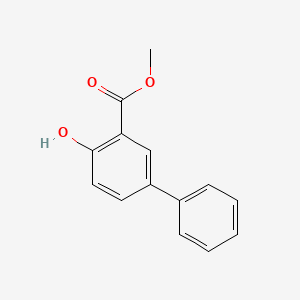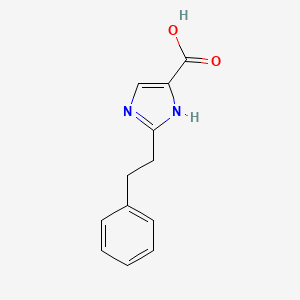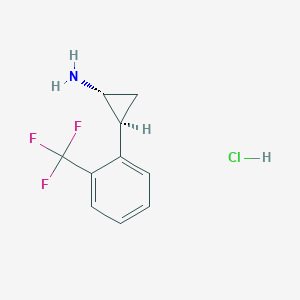
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride, also known as TFPCP-HCl, is a new synthetic compound that has recently been developed for use in scientific research. Its structure is composed of a cyclopropan-1-amine ring with a trifluoromethylphenyl substituent and a hydrochloride counterion. This compound has recently been gaining attention due to its wide range of potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a pivotal technique for synthesizing key intermediates for drug development. For instance, different biocatalytic routes have been examined for synthesizing the cyclopropyl amine, a critical building block for the anti-thrombotic agent ticagrelor. Utilizing enzymes such as ketoreductase, amidase, or lipase, researchers achieved high enantiomeric excesses (ee) in the synthesis, demonstrating the effectiveness of biocatalytic methods in producing optically pure compounds (Hugentobler et al., 2016).
Asymmetric Synthesis and Medicinal Applications
Asymmetric synthesis plays a crucial role in the development of pharmaceuticals. The compound has been utilized in the asymmetric synthesis of various pharmacologically relevant molecules. For example, an efficient asymmetric synthesis process has been developed for N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This process highlights the utility of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in creating complex molecules with high stereochemical control (Boggs et al., 2007).
Novel Synthetic Methods
Research has also focused on developing new synthetic methods that leverage the unique reactivity of cyclopropyl-containing compounds. For instance, copper-catalyzed Chan-Lam cyclopropylation has been applied to phenols and azaheterocycles, providing a straightforward route to cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method showcases the adaptability of cyclopropyl intermediates in forming bonds with heteroatoms, thus expanding the toolkit for synthesizing medicinally relevant molecules (Derosa et al., 2018).
Hydrolytic Resolution in Drug Synthesis
The hydrolytic resolution of cyclopropyl azolides, a key step in the synthesis of ticagrelor, an anti-platelet medication, exemplifies another application. Using immobilized Candida antarctica lipase B, researchers developed an efficient process for preparing optically pure intermediates, underscoring the importance of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in producing clinically significant drugs (Xin-yu Wang et al., 2019).
Propiedades
IUPAC Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCTXCXCIYKANU-DKXTVVGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



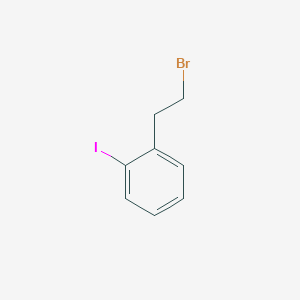
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
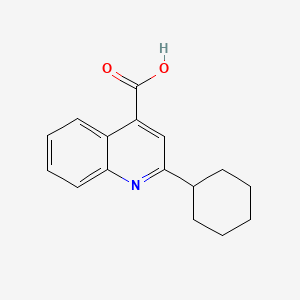
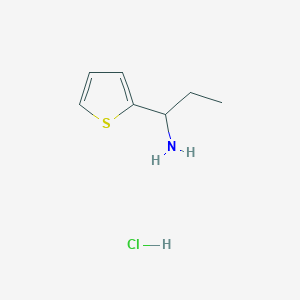
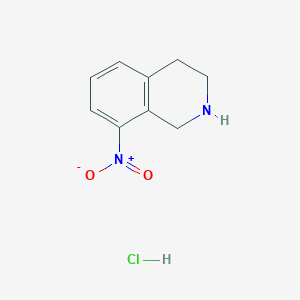
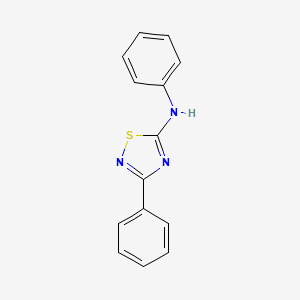
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)
